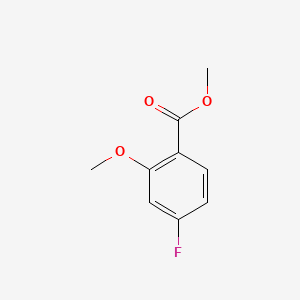

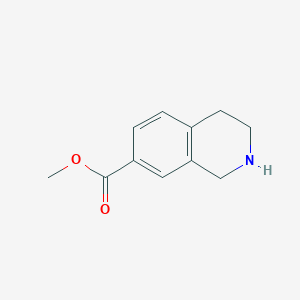

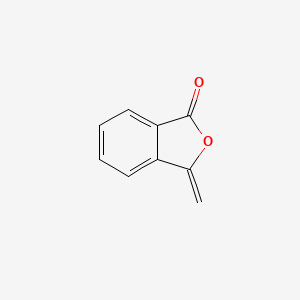

![molecular formula C8H2Br2S3 B1589122 3,5-二溴二噻吩并[3,2-b:2',3'-d]噻吩 CAS No. 502764-54-7](/img/structure/B1589122.png)

3,5-二溴二噻吩并[3,2-b:2',3'-d]噻吩

描述

3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene, or 3,5-DBDT, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a polycyclic aromatic hydrocarbon (PAH) and a member of the dithienothiophene family. 3,5-DBDT's unique structure makes it an attractive option for a wide range of research applications, including organic synthesis, material science, and biochemistry. In

科学研究应用

有机电子器件

这种化合物可以用作具有高电荷迁移率和环境稳定性的活性层,这对有机电子器件的开发至关重要 .

电致发光

它在电致发光中得到应用,电致发光是指化合物由于通过它的电流而发光 .

有机薄膜晶体管 (OTFTs)

3,5-二溴二噻吩并[3,2-b:2',3'-d]噻吩由于其高电荷迁移率而用于 OTFTs,这有利于高性能晶体管 .

光致变色

该化合物表现出光致变色现象,这意味着它在暴露于光线下时会改变颜色,使其在各种光学应用中都有用 .

有机光伏 (OPV) 太阳能电池

它也用于 OPV 太阳能电池,因为它能够有效地将太阳能转化为电能 .

功能性超分子化学

作为一种杂环结构单元,它在超分子化学中起着重要作用,用于创建具有特定功能的复杂结构 .

溶液可加工 OTFTs

人们已经对基于 DTT 的溶液可加工 OTFTs 进行了研究,这些 OTFTs 对柔性电子设备至关重要 .

薗头偶联反应

作用机制

Target of Action

3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is primarily used as a building block in the synthesis of a variety of optoelectronic materials . It acts as a donor molecule, contributing to the formation of conductive materials .

Mode of Action

The interaction of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene with its targets involves the donation of electrons. This electron donation is crucial for the formation of conductive materials, which are key components in the development of organic electronic devices .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of optoelectronic materials . These materials are used in various applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors .

Result of Action

The molecular and cellular effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene’s action are primarily observed in its contribution to the formation of conductive materials. These materials have high charge mobility and environmental stability, making them ideal for use in organic electronic devices .

Action Environment

The action, efficacy, and stability of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can be influenced by various environmental factors. For instance, the synthesis of optoelectronic materials using this compound requires specific conditions, such as certain temperatures and solvents . Furthermore, the performance of the resulting materials in electronic devices can be affected by environmental conditions like temperature and humidity .

生化分析

Biochemical Properties

3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a crucial role in biochemical reactions, particularly in the context of organic semiconductor research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can alter the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can bind to DNA and RNA, affecting transcription and translation processes. Additionally, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that continuous exposure to 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can result in cumulative effects on cellular function, including altered metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been identified, indicating that there is a specific dosage range within which 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene exerts its beneficial effects without causing adverse outcomes .

Metabolic Pathways

3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene in these metabolic pathways can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux across cellular membranes. The localization and accumulation of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene within specific tissues can vary, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a critical role in its activity and function. It has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene to specific compartments or organelles, influencing its biochemical properties and cellular effects .

属性

IUPAC Name |

5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2S3/c9-3-1-11-7-5(3)13-6-4(10)2-12-8(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLUNTNNZSCLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C3=C(S2)C(=CS3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466719 | |

| Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502764-54-7 | |

| Record name | 3,5-Dibromodithieno[3,2-b:2′,3′-d]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502764-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

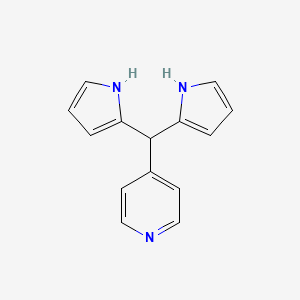

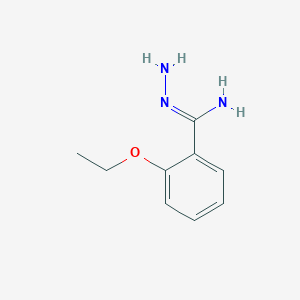

![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)